3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a fluoranesulfonate group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate typically involves multiple steps, starting with the introduction of the trifluoromethyl group onto the benzene ring. This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene as a starting material. The amino group is then introduced through a nitration reaction followed by reduction. Finally, the fluoranesulfonate group is added via a sulfonation reaction using fluoranesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The fluoranesulfonate group contributes to the compound’s stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-chlorobenzotrifluoride: Similar structure but with a chlorine atom instead of the fluoranesulfonate group.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the fluoranesulfonate group
Uniqueness
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
Molekularformel |
C7H5F4NO3S |
---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
1-amino-3-fluorosulfonyloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15-16(11,13)14/h1-3H,12H2 |
InChI-Schlüssel |
YLUWWEVASHVILJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)OS(=O)(=O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.